molecular formula C9H12ClNO B1307877 1-(5-Chloro-2-methoxyphenyl)ethanamine CAS No. 35253-21-5

1-(5-Chloro-2-methoxyphenyl)ethanamine

Cat. No.: B1307877
CAS No.: 35253-21-5
M. Wt: 185.65 g/mol
InChI Key: NDNZHQUDSYIJBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chloro-2-methoxyphenyl)ethanamine, commonly known as mCPEA, is a synthetic compound belonging to the class of psychoactive substances known as “designer drugs”. It is a novel chemical entity with a unique structure and pharmacological profile. It has been studied for its potential therapeutic applications due to its ability to activate multiple neural pathways, as well as its ability to modulate the release of neurotransmitters. In addition, its ability to interact with multiple receptors has made it a target for further research.

Scientific Research Applications

  • Metabolism Studies : Research has investigated the in vivo metabolism of psychoactive phenethylamine compounds in rats, identifying various metabolic pathways and metabolites. This type of research is crucial for understanding how similar compounds are processed in biological systems (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

  • Analytical Methods for Detection : High-performance liquid chromatography tandem mass spectrometry methods have been developed for the determination of certain phenethylamine derivatives in human serum. These analytical methods are essential for clinical toxicology testing and understanding the presence and concentration of such compounds in biological samples (Poklis, Charles, Wolf, & Poklis, 2013).

  • Neuropharmacological Research : Comparative studies on the neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens in rats provide insights into the receptor affinities and behavioral effects of these compounds. Such research is crucial for understanding the impact of similar compounds on the nervous system and their potential as psychoactive substances (Elmore et al., 2018).

  • Environmental and Toxicological Studies : The study of the microbial degradation and environmental impact of derivatives of methoxychlor, a structurally similar compound to 1-(5-Chloro-2-methoxyphenyl)ethanamine, provides insights into the environmental fate and potential toxicological effects of such compounds (Baarschers & Vukmanich, 1986).

  • Substance Abuse and Regulation : Research on the placement of certain synthetic phenethylamines into controlled substance schedules highlights the legal and regulatory aspects of these compounds, which is essential for public health and policy making (Federal register, 2016).

Safety and Hazards

The safety information for 1-(5-Chloro-2-methoxyphenyl)ethanamine indicates that it is classified as a danger and belongs to class 8 . Its UN# is 2735 and it belongs to packing group Ⅲ . Its hazard statements include H314 . The precautionary statements include P501-P264-P280-P303+P361+P353-P301+P330+P331-P363-P304+P340+P310-P305+P351+P338+P310-P405 .

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNZHQUDSYIJBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-(5-Chloro-2-methoxyphenyl)ethanone (6.7 g, 36.3 mmol) and formic acid (1.74 g, 27.7 mmol) were heated in formamide (10 mL) at 170° C. for 20 h. The mixture was cooled to room temperature, diluted with water and extracted with benzene. After removal of benzene by rotary evaporation the crude mixture was heated under reflux conditions in 3M HCl for 30 h. After cooling, the reaction was added to ether and extracted. The aqueous layer was basified with NaOH to pH 9 and extracted with dichloromethane. The dichloromethane was evaporated to collect the title compound (2.7 g, 40%). 1H NMR (400 MHz, CDCl3): δ 7.39 (d, 1H), 7.26 (q, 1H), 6.81 (d, 1H), 4.62 (m, 1H), 3.84 (s, 3H), 1.69 (d, 3H).
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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